1-(6-Fluoropyridin-3-yl)-4-oxocyclohexane-1-carbonitrile
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Overview
Description
1-(6-Fluoropyridin-3-yl)-4-oxocyclohexane-1-carbonitrile is a fluorinated organic compound that features a pyridine ring substituted with a fluorine atom at the 6-position, a cyclohexane ring with a ketone group at the 4-position, and a nitrile group at the 1-position. Fluorinated compounds are known for their unique chemical properties, including increased stability and bioavailability, making them valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of 1-(6-Fluoropyridin-3-yl)-4-oxocyclohexane-1-carbonitrile involves several steps:
Synthesis of 6-Fluoropyridine: The fluorination of pyridine can be achieved using methods such as the Balz-Schiemann reaction, where pyridine is treated with fluorinating agents like Selectfluor®.
Formation of Cyclohexanone Derivative: The cyclohexane ring with a ketone group can be synthesized through various methods, including the oxidation of cyclohexanol using oxidizing agents like potassium permanganate or chromium trioxide.
Coupling Reaction: The final step involves coupling the 6-fluoropyridine with the cyclohexanone derivative in the presence of a suitable catalyst and reaction conditions to form the desired compound.
Chemical Reactions Analysis
1-(6-Fluoropyridin-3-yl)-4-oxocyclohexane-1-carbonitrile undergoes various chemical reactions:
Scientific Research Applications
1-(6-Fluoropyridin-3-yl)-4-oxocyclohexane-1-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(6-Fluoropyridin-3-yl)-4-oxocyclohexane-1-carbonitrile involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-(6-Fluoropyridin-3-yl)-4-oxocyclohexane-1-carbonitrile can be compared with other similar compounds:
Properties
Molecular Formula |
C12H11FN2O |
---|---|
Molecular Weight |
218.23 g/mol |
IUPAC Name |
1-(6-fluoropyridin-3-yl)-4-oxocyclohexane-1-carbonitrile |
InChI |
InChI=1S/C12H11FN2O/c13-11-2-1-9(7-15-11)12(8-14)5-3-10(16)4-6-12/h1-2,7H,3-6H2 |
InChI Key |
OFMHJYKLFFRNFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1=O)(C#N)C2=CN=C(C=C2)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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